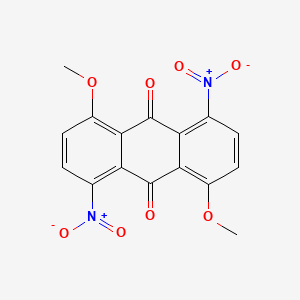
7-AMINO-1,8-NAPHTHYRIDIN-2(1H)-ONE SULFATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-AMINO-1,8-NAPHTHYRIDIN-2(1H)-ONE SULFATE is a heterocyclic compound that belongs to the class of naphthyridines. This compound is known for its diverse biological activities and photochemical properties. It has a molecular formula of C8H7N3O.H2SO4 and a molecular weight of 259.24
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-AMINO-1,8-NAPHTHYRIDIN-2(1H)-ONE SULFATE can be achieved through several methods. One common approach involves the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with sodium azide (NaN3) or trimethylsilyl azide (Me3SiN3) under microwave irradiation. This reaction proceeds via cycloaddition and ring expansion with rearrangement, yielding 3- and 4-amino-1,8-naphthyridin-2(1H)-ones in 30–96% overall yield .
Industrial Production Methods: Industrial production methods for this compound typically involve multicomponent reactions (MCRs) that efficiently generate complex molecular architectures. For instance, trisubstituted 2-amino-1,8-naphthyridines can be synthesized via MCR of substituted aromatic aldehydes, 2-aminopyridine, malononitrile, or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) .
Analyse Des Réactions Chimiques
Types of Reactions: 7-AMINO-1,8-NAPHTHYRIDIN-2(1H)-ONE SULFATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) and trimethylsilyl azide (Me3SiN3).
Major Products: The major products formed from these reactions include various amino and hydroxyl derivatives of 1,8-naphthyridine .
Applications De Recherche Scientifique
7-AMINO-1,8-NAPHTHYRIDIN-2(1H)-ONE SULFATE has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 7-AMINO-1,8-NAPHTHYRIDIN-2(1H)-ONE SULFATE involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, forming complexes with metal ions such as copper (Cu+ and Cu2+), which can quench its fluorescence emission . This property is utilized in the development of chemosensors for the detection of anions like cyanide (CN-) .
Comparaison Avec Des Composés Similaires
1,5-Naphthyridine: Known for its biological activities and applications in medicinal chemistry.
1,6-Naphthyridine: Exhibits pharmacological activities such as anticancer, anti-HIV, antimicrobial, analgesic, anti-inflammatory, and antioxidant properties.
Uniqueness: 7-AMINO-1,8-NAPHTHYRIDIN-2(1H)-ONE SULFATE stands out due to its unique combination of biological activities and photochemical properties.
Propriétés
Numéro CAS |
632620-24-7 |
|---|---|
Formule moléculaire |
C8H9N3O5S |
Poids moléculaire |
259.24 g/mol |
Nom IUPAC |
7-amino-1H-1,8-naphthyridin-2-one;sulfuric acid |
InChI |
InChI=1S/C8H7N3O.H2O4S/c9-6-3-1-5-2-4-7(12)11-8(5)10-6;1-5(2,3)4/h1-4H,(H3,9,10,11,12);(H2,1,2,3,4) |
Clé InChI |
JEBQCMSNZMRCQV-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC2=C1C=CC(=O)N2)N.OS(=O)(=O)O |
SMILES canonique |
C1=CC(=NC2=C1C=CC(=O)N2)N.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![6-Methyltetrazolo[1,5-b]pyridazine](/img/structure/B1612879.png)
![(Z)-N-(3-Aminopropyl)-N'-[3-(9-octadecenylamino)propyl]propane-1,3-diamine](/img/structure/B1612881.png)




